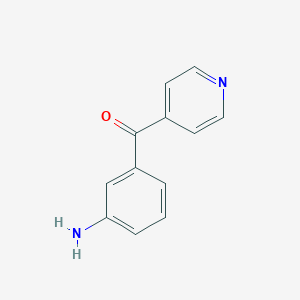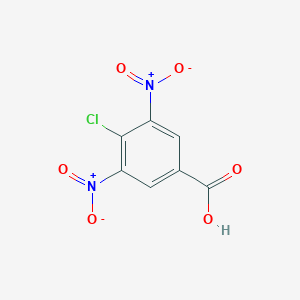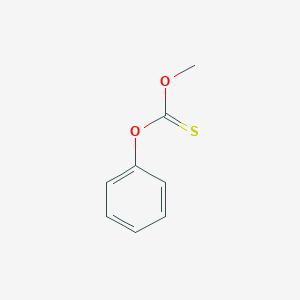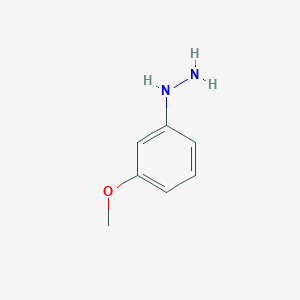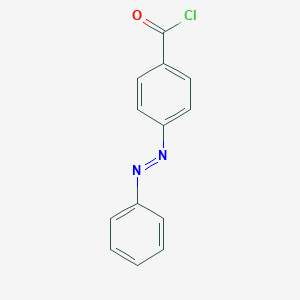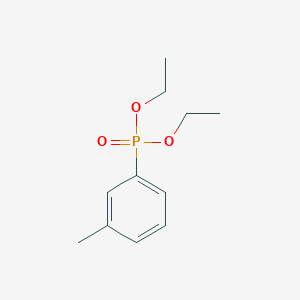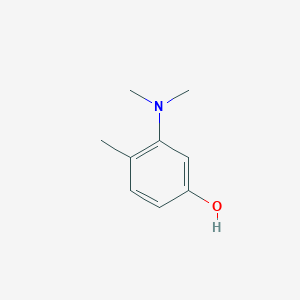
3-(Dimethylamino)-4-methylphenol
Descripción general
Descripción
3-(Dimethylamino)-4-methylphenol is a chemical compound that can be used as a neostigmine bromide intermediate and dye intermediate . It appears as needles (from ligroin) or a dark gray solid .
Synthesis Analysis
The synthesis of this compound involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
3-(Dimethylamino)-4-methylphenol is sensitive to prolonged exposure to air and is insoluble in water .Aplicaciones Científicas De Investigación
- Summary of Application : 3-Dimethylamino-1-arylpropenones are used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes are created by reacting enaminone derivatives with phenyldiazonium salt .
- Methods of Application : The process of creating these dyes is followed by dyeing polyester fabrics at temperatures between 70 and 130 °C . The resistance of the colors to light, rubbing, perspiration, and washing fastness is then assessed .
- Results or Outcomes : The synthetic dyes showed expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria . Additionally, zinc oxide nanoparticles were applied to the polyester fabrics to impart self-cleaning quality, increase light fastness, enhance antibacterial efficacy, and enhance UV protection .
- Summary of Application : Amine-containing monomers, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), are used in the copolymerization with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Methods of Application : The radical copolymerizations of DMAPMA with DA or DMA in toluene at 70 °C were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : The differences in the behavior of systems involving amine monomers are related to the ability of DMAPMA to form assemblies with different reactivity due to the hydrogen bonding .
Application in Dyeing Polyester Fabrics
Application in Copolymerization
- Summary of Application : 3-(Dimethylamino)propylamine (DMAPA) is used in the synthesis of agrochemicals .
- Methods of Application : DMAPA is a weakly basic, colorless liquid. It is used as an intermediate in the synthesis of various agrochemicals .
- Results or Outcomes : The specific outcomes depend on the type of agrochemical being synthesized. However, the use of DMAPA as an intermediate can help improve the efficiency of the synthesis process .
- Summary of Application : DMAPA is also used in the production of surfactants .
- Methods of Application : As an intermediate, DMAPA is incorporated into the molecular structure of the surfactant during the synthesis process .
- Results or Outcomes : The incorporation of DMAPA can enhance the properties of the surfactant, such as its ability to lower surface tension .
- Summary of Application : DMAPA is used in water treatment chemicals .
- Methods of Application : DMAPA can be used in the formulation of water treatment chemicals, where it can help to neutralize harmful substances or facilitate their removal .
- Results or Outcomes : The use of DMAPA in water treatment can contribute to the effectiveness of the treatment process, leading to cleaner and safer water .
- Summary of Application : DMAPA is used as a catalyst for polyurethane and epoxy polymerizations .
- Methods of Application : In these reactions, DMAPA can help to speed up the polymerization process .
- Results or Outcomes : The use of DMAPA as a catalyst can lead to more efficient polymerization reactions, resulting in high-quality polyurethane and epoxy polymers .
Application in Agrochemical Synthesis
Application in Surfactant Production
Application in Water Treatment
Application in Polymerization Catalysts
- Summary of Application : 2-(Diethylamino)ethylamine (DEAEA) is mainly used as a building block for various active pharmaceutical ingredients .
- Methods of Application : DEAEA is incorporated into the molecular structure of the pharmaceutical during the synthesis process .
- Results or Outcomes : The incorporation of DEAEA can enhance the properties of the pharmaceutical, such as its efficacy or stability .
- Summary of Application : 1,3-Diaminopropane (1,3-PDA) is a chelating and cross linking agent for epoxy systems .
- Methods of Application : In these reactions, 1,3-PDA can help to speed up the polymerization process .
- Results or Outcomes : The use of 1,3-PDA as a catalyst can lead to more efficient polymerization reactions, resulting in high-quality epoxy polymers .
- Summary of Application : 3-(Dimethylamino)propylamine (DMAPA) is used for the synthesis of agrochemicals .
- Methods of Application : DMAPA is a weakly basic, colorless liquid. It is used as an intermediate in the synthesis of various agrochemicals .
- Results or Outcomes : The specific outcomes depend on the type of agrochemical being synthesized. However, the use of DMAPA as an intermediate can help improve the efficiency of the synthesis process .
- Summary of Application : DMAPA is used as a catalyst for polyurethane (PU) and epoxy polymerizations .
- Methods of Application : In these reactions, DMAPA can help to speed up the polymerization process .
- Results or Outcomes : The use of DMAPA as a catalyst can lead to more efficient polymerization reactions, resulting in high-quality polyurethane and epoxy polymers .
- Summary of Application : DMAPA is used in water treatment chemicals .
- Methods of Application : DMAPA can be used in the formulation of water treatment chemicals, where it can help to neutralize harmful substances or facilitate their removal .
- Results or Outcomes : The use of DMAPA in water treatment can contribute to the effectiveness of the treatment process, leading to cleaner and safer water .
Application in Pharmaceutical Synthesis
Application in Epoxy Systems
Application in Agrochemicals
Application in PU and Epoxy Polymerizations
Application in Water Treatment
Propiedades
IUPAC Name |
3-(dimethylamino)-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFUXWBKBSWKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20228 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074847 | |
| Record name | 3-(Dimethylamino)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |
| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20228 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
3-(Dimethylamino)-4-methylphenol | |
CAS RN |
119-31-3 | |
| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20228 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-(Dimethylamino)-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dimethylamino-p-cresol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)-4-methylphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



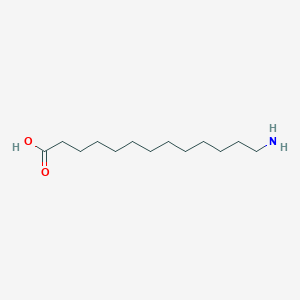
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)

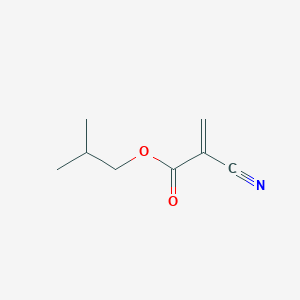
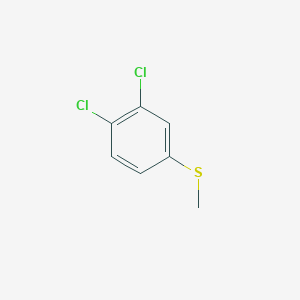
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
